5-(4-Fluorophenyl)-2-methyl-1-pentene
Overview
Description
5-(4-Fluorophenyl)-2-methyl-1-pentene is a useful research compound. Its molecular formula is C12H15F and its molecular weight is 178.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Drug Discovery and Metabolism
In the realm of pharmacology, research on compounds with similar structural features, such as fluorophenyl groups, has highlighted their potential in drug development. For instance, the study by Zhuo et al. (2016) investigated inhibitors of the hepatitis C virus, focusing on compounds with bicyclo[1.1.1]pentane and fluorophenyl groups. These compounds demonstrated low metabolic turnover and an unexpected in vivo conjugation pathway involving phosphocholine, indicating the complexity and potential of fluorophenyl compounds in drug metabolism and development (Zhuo et al., 2016).
Materials Science and Polymer Chemistry
In materials science, the synthesis and optoelectronic properties of compounds containing fluorophenyl groups have been explored for applications in photochromic materials and optoelectronics. For example, Pu et al. (2005) synthesized novel photochromic dithienylethenes with p-fluorophenyl groups, investigating their potential in optoelectronic devices due to their good photochromic behavior and fluorescence properties (Pu et al., 2005).
Polymer Research
The study of polymers incorporating methylpentene units has led to insights into polymerization processes and the development of materials with specific properties. For instance, Descour et al. (2011) explored the polymerization of 1-pentene and 4-methyl-1-pentene using various zirconocene catalysts, contributing to the understanding of catalyst behavior and the synthesis of low molecular weight isotactic polymers (Descour et al., 2011).
Properties
IUPAC Name |
1-fluoro-4-(4-methylpent-4-enyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F/c1-10(2)4-3-5-11-6-8-12(13)9-7-11/h6-9H,1,3-5H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVNFFIGTORYFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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